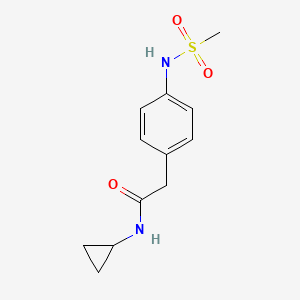
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide (NCPA) is an important chemical compound used in scientific research and lab experiments. It is a synthetic compound with a wide variety of uses in the field of science, particularly in biochemical and physiological studies. NCPA is a cyclic amide derivative of acetamide which has been found to have a variety of interesting properties and applications. This article will provide an overview of the synthesis method of NCPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various other compounds, such as peptides, peptidomimetics, and other small molecules. It has also been used in the study of enzyme inhibition and is known to inhibit the enzyme acetylcholinesterase. This compound has also been used as a model compound to study the structure and reactivity of other cyclic amides.
作用机制
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of signals between neurons. By inhibiting AChE, this compound increases the levels of acetylcholine in the body, which can lead to increased neuronal activity. This increased activity can have a variety of effects, depending on the area of the brain that is affected.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, depending on the area of the brain that is affected. It has been found to increase levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. This compound has also been found to increase levels of acetylcholine in the brain, which can lead to improved memory and cognitive function.
实验室实验的优点和局限性
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is that this compound is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, this compound is a relatively safe compound, making it suitable for use in experiments involving human subjects. However, this compound has some limitations for use in lab experiments. It has been found to be a relatively poor inhibitor of AChE, making it less effective for use in studies involving enzyme inhibition. Additionally, this compound is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
未来方向
There are a variety of potential future directions for the use of N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide in scientific research. One potential direction is the development of more potent inhibitors of AChE, which could be used to study the effects of increased acetylcholine levels in the brain. Additionally, this compound could be further modified to create compounds with different biochemical and physiological effects. Finally, this compound could be used as a model compound to study the structure and reactivity of other cyclic amides, which could lead to the development of new compounds with a variety of potential applications.
合成方法
N-cyclopropyl-2-(4-methanesulfonamidophenyl)acetamide is a cyclic amide derivative of acetamide, and it is synthesized using a modified version of the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a chemical reaction that combines four different components to produce a new compound. The four components used in the synthesis of this compound are an aldehyde, an amine, an isocyanide, and an acid. The reaction is conducted in a solvent such as dimethyl sulfoxide (DMSO) and is catalyzed by an acid. The resulting product is a cyclic amide that can be further modified to produce this compound.
属性
IUPAC Name |
N-cyclopropyl-2-[4-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-11-4-2-9(3-5-11)8-12(15)13-10-6-7-10/h2-5,10,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTTVEVZSAHOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)
![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)